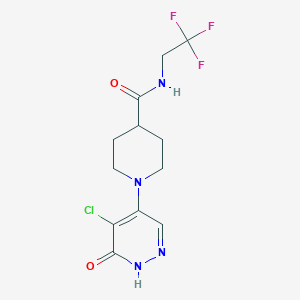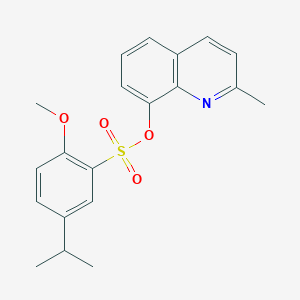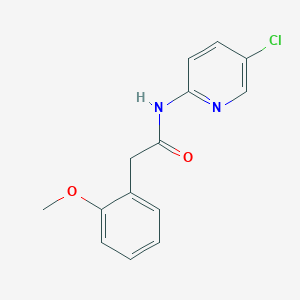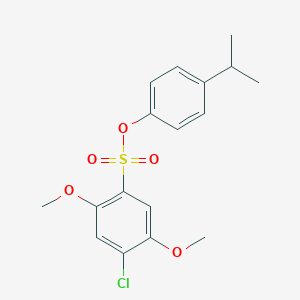
N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which is further substituted with a 4-fluorophenyl and a 4-methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to form 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene is sulfonated to introduce the sulfonamide group, forming 1-aminonaphthalene-1-sulfonamide.
Substitution: The 1-aminonaphthalene-1-sulfonamide undergoes a substitution reaction with 4-fluoroaniline to form N-(4-fluorophenyl)-1-naphthylamine-1-sulfonamide.
Methoxylation: Finally, the compound is methoxylated at the 4-position of the naphthalene ring to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced, especially at the sulfonamide group, to form amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anti-inflammatory and antimicrobial agent.
- Evaluated for its efficacy in treating certain diseases.
Industry:
- Used in the development of advanced materials, such as polymers and coatings.
- Employed in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The fluorophenyl and methoxy groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- N-(4-fluorophenyl)-4-methoxynaphthalene-1-carboxamide
- N-(4-chlorophenyl)-4-methoxynaphthalene-1-sulfonamide
- N-(4-fluorophenyl)-4-hydroxynaphthalene-1-sulfonamide
Comparison:
- N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide is unique due to the presence of both the fluorophenyl and methoxy groups, which can influence its chemical reactivity and biological activity.
- N-(4-fluorophenyl)-4-methoxynaphthalene-1-carboxamide differs in the functional group attached to the naphthalene ring, which can affect its solubility and reactivity.
- N-(4-chlorophenyl)-4-methoxynaphthalene-1-sulfonamide has a chlorine atom instead of a fluorine atom, which can alter its electronic properties and interactions with biological targets.
- N-(4-fluorophenyl)-4-hydroxynaphthalene-1-sulfonamide has a hydroxyl group instead of a methoxy group, which can impact its hydrogen bonding and solubility.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c1-22-16-10-11-17(15-5-3-2-4-14(15)16)23(20,21)19-13-8-6-12(18)7-9-13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLLIVWUQUGVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[6-(1,3-Benzodioxol-5-ylamino)pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7519750.png)



![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7519769.png)
![1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7519774.png)
![N-cyclohexyl-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7519782.png)
![1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B7519804.png)

![N-ethylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7519817.png)
![2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-N-(4-bromophenyl)acetamide](/img/structure/B7519839.png)



